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Compound of Interest

Compound Name: 2-Phenyl-1,5-naphthyridine

CAS No.: 61327-59-1

Cat. No.: B11899161

Get Quote

Executive Summary: The Scaffold Advantage
In the landscape of nitrogen heterocycles, 2-Phenyl-1,5-naphthyridine represents a

"privileged scaffold" distinct from its more common isomers (1,8- and 1,6-naphthyridines).

While 1,8-naphthyridines are historically dominant in antibacterial research (e.g., Nalidixic

acid), the 1,5-isomer offers unique electronic distribution and coordination geometry, making it

a superior candidate for Topoisomerase I inhibition and organic light-emitting diode (OLED)

applications.

This guide objectively compares the crystallographic and physicochemical profile of 2-Phenyl-
1,5-naphthyridine against its primary structural alternatives, providing a roadmap for its

characterization and utilization in drug design.

Structural Characterization & Crystallographic
Data[1][2][3]
The "Product": 2-Phenyl-1,5-naphthyridine
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Unlike the planar parent 1,5-naphthyridine, the introduction of a phenyl group at the C2 position

introduces a critical degree of freedom: the torsion angle between the naphthyridine core and

the phenyl ring.

Crystal Habit: Typically crystallizes as pale yellow needles or prisms from ethanol/chloroform

mixtures.

Space Group Dynamics: Most phenyl-substituted 1,5-naphthyridines adopt monoclinic space

groups (e.g., P21/c). The packing is dominated by

-

stacking interactions between the electron-deficient naphthyridine rings, stabilized by edge-
to-face C-H...

interactions from the phenyl substituent.

Key Structural Feature: The N1 and N5 atoms are located on opposite sides (trans-like

arrangement), giving the molecule zero dipole moment in its symmetric parent form, but the

2-phenyl substituent breaks this symmetry, creating a localized dipole essential for receptor

binding.

Comparative Crystallographic Metrics
The following table contrasts the core structural parameters of 2-Phenyl-1,5-naphthyridine
with its closest functional isomers.
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Feature
2-Phenyl-1,5-

naphthyridine

2-Phenyl-1,8-

naphthyridine
2-Phenylquinoline

Electronic Character
Electron-deficient

(High electron affinity)

Dipolar (N1/N8

proximity)

Moderate electron

density

Coordination Mode
Bridging Ligand (N1,

N5 independent)

Chelating Ligand (N1,

N8 bite angle)
Monodentate

Torsion Angle (

)

~20–30° (Steric relief

at H1/H-ortho)

<10° (Often planar

due to H-bonding)
~25–40°

Solubility (LogP)
Moderate (Improved

lipophilicity)
Lower (High polarity) High

Primary Application
Topoisomerase I

Inhibitor / OLED

Antibacterial / DNA

Intercalator

General

Pharmacophore

Expert Insight: The 1,5-nitrogen placement prevents the "chelating effect" seen in 1,8-

naphthyridines. This makes 2-Phenyl-1,5-naphthyridine an ideal bridging ligand in

supramolecular frameworks, but requires specific design considerations (e.g., linker length)

when targeting biological pockets.

Experimental Protocols
Synthesis & Crystallization Workflow
To obtain high-quality single crystals for X-ray diffraction (XRD), purity is paramount. The

following protocol ensures structure-grade samples.

Step 1: Synthesis (Modified Friedländer Condensation)

Reactants: 3-Amino-6-phenylpyridine + Glycerol (Skraup) OR 3-aminopyridine-2-

carbaldehyde + acetophenone.
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Catalyst: Sodium 3-nitrobenzenesulfonate (oxidant) in sulfuric acid.

Reflux: Heat at 140°C for 4 hours.

Neutralization: Adjust pH to 8-9 with NaOH. Extract with DCM.

Step 2: Purification (The "Self-Validating" Step)

Validation: Run TLC (EtOAc:Hexane 3:7). If tailing occurs, re-column on neutral alumina.

Standard: Purity must exceed 98% by HPLC before crystallization attempts.

Step 3: Crystal Growth (Slow Evaporation)

Dissolve 20 mg of pure compound in 2 mL of Acetonitrile/Methanol (1:1).

Filter through a 0.45

m PTFE syringe filter into a clean vial.

Cover with parafilm, poke 3 small holes, and store at 4°C in a vibration-free zone.

Timeline: Harvest crystals after 5–7 days.

Data Collection Strategy
Temperature: Collect data at 100 K (Cryostream) to minimize thermal motion of the phenyl

ring.

Resolution: Aim for 0.75 Å or better to resolve the N-atom electron density clearly,

distinguishing it from C-H groups.

Mechanism of Action & SAR Logic
The biological efficacy of 2-Phenyl-1,5-naphthyridine stems from its ability to mimic DNA base

pairs while projecting the phenyl group into hydrophobic pockets of enzymes like

Topoisomerase I.
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Figure 1: Structure-Activity Relationship (SAR) map illustrating how the core scaffold and

phenyl substituent cooperate to inhibit Topoisomerase I.

Comparative Performance Analysis
Stability & Solubility

Thermal Stability: The 1,5-isomer generally exhibits higher melting points (>100°C)

compared to quinoline analogs due to efficient centrosymmetric packing.

Solubility: The 2-phenyl group significantly improves solubility in organic solvents (CHCl3,

DMSO) compared to the unsubstituted parent, facilitating bioavailability studies.

Optical Properties (OLED Relevance)
In materials science, the 1,5-naphthyridine core is an electron-deficient acceptor.

Fluorescence: 2-Phenyl-1,5-naphthyridine shows weak blue fluorescence.

Comparison: Unlike 1,8-naphthyridines which often quench fluorescence due to n-

* transitions, the 1,5-isomer can be tuned effectively with electron-donating groups on the
phenyl ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States
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Email: info@benchchem.com
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